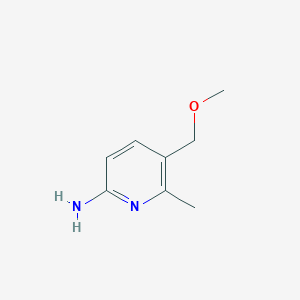

5-(Methoxymethyl)-6-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-7(5-11-2)3-4-8(9)10-6/h3-4H,5H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGFZNOTIWLRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882016-97-9 | |

| Record name | 5-(methoxymethyl)-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-(methoxymethyl)-6-methylpyridine chemical structure

This is an in-depth technical guide on the chemical structure, synthesis, and application of 2-Amino-5-(methoxymethyl)-6-methylpyridine .

Chemical Identity & Structural Significance[1][2][3][4][5]

2-Amino-5-(methoxymethyl)-6-methylpyridine is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. It belongs to the class of polysubstituted pyridines, serving as a critical "hinge-binding" scaffold or a pharmacophore linker in medicinal chemistry.

Structural Attributes[2][6]

-

C2-Amino Group (

): Acts as a hydrogen bond donor/acceptor pair, essential for binding to residues like the hinge region of kinases (e.g., interaction with the backbone carbonyl of the gatekeeper residue). -

C6-Methyl Group (

): Provides steric bulk to enforce atropisomerism or fill hydrophobic pockets (e.g., the ribose binding pocket). -

C5-Methoxymethyl Group (

): A polar-neutral ether side chain. It modulates solubility and lipophilicity (

Physicochemical Profile (Calculated)

| Property | Value (Approx.) | Significance |

| Formula | Low MW fragment (< 200 Da) | |

| Molecular Weight | 152.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| CLogP | 0.8 – 1.2 | Favorable lipophilic efficiency (LipE) |

| TPSA | ~48 Ų | High membrane permeability |

| pKa (Pyridine N) | ~6.5 – 7.0 | Moderately basic; protonated at physiological pH |

| H-Bond Donors | 1 (Exocyclic | Specific binding capability |

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of this molecule is not trivial due to the competing reactivity of the C3 and C5 positions on the pyridine ring. The most robust route utilizes 2-amino-6-methylpyridine as the starting material, leveraging the para-directing effect of the amino group to functionalize C5.

Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise synthesis pathway from commercially available starting material.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install a bromine handle at C5.

-

Reagents: 2-Amino-6-methylpyridine (1.0 eq),

-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN). -

Protocol:

-

Dissolve 2-amino-6-methylpyridine in MeCN (0.5 M) at 0°C.

-

Add NBS portion-wise over 30 minutes to avoid di-bromination (C3, C5).

-

Stir at room temperature for 2 hours. Monitor by LC-MS.

-

Critical Control: If C3-bromination is observed, switch solvent to acetic acid, which favors the thermodynamic C5 product due to steric hindrance at C3.

-

Quench with aqueous

, extract with EtOAc, and recrystallize from ethanol.

-

-

Yield Expectation: 75-85% of 2-amino-5-bromo-6-methylpyridine .

Step 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the aryl bromide to a methyl ester.

-

Reagents: Pd(OAc)

(5 mol%), dppf (10 mol%), -

Protocol:

-

Combine the bromide, Pd catalyst, ligand, and base in MeOH in a pressure vessel.

-

Purge with CO gas and pressurize to 5 bar (or use a balloon for small scale).

-

Heat to 80°C for 12 hours.

-

Filter through Celite to remove Pd black. Concentrate filtrate.

-

-

Mechanism: Pd(0) oxidative addition into C-Br bond, CO insertion to acyl-Pd complex, nucleophilic attack by MeOH.

Step 3: Reduction & Etherification (The "MOM" Installation)

Objective: Reduce ester to alcohol and methylate.

-

Protocol:

-

Reduction: Treat the methyl ester with

(2.0 eq) in dry THF at 0°C. Quench via Fieser workup. Isolate 2-amino-5-(hydroxymethyl)-6-methylpyridine . -

Methylation: Dissolve the alcohol in dry THF/DMF (4:1). Add NaH (1.1 eq, 60% dispersion) at 0°C. Stir 30 min.

-

Add Methyl Iodide (MeI, 1.05 eq) dropwise.

-

Self-Validating Step: Monitor the disappearance of the broad -OH stretch (

) in IR or the -

Quench with water, extract with DCM. Purify via silica flash chromatography (MeOH/DCM gradient).

-

Structural Analysis & Applications in Drug Discovery

The "Methoxymethyl" (MOM) Effect

The methoxymethyl group at C5 is not merely a spacer; it serves specific electronic and metabolic functions:

-

Metabolic Stability: Unlike a methyl group, which is prone to rapid benzylic oxidation (

), the ether oxygen reduces the electron density on the methylene protons, potentially slowing down oxidation. However, -

Electronic Modulation: The

group is slightly electron-withdrawing by induction (

SAR Decision Tree (DOT Diagram)

Figure 2: Structure-Activity Relationship (SAR) expansion possibilities.

Safety & Handling

-

Toxicity: Aminopyridines are generally toxic and can act as potassium channel blockers (convulsants). 2-Amino-6-methylpyridine has an LD50 (oral, rat) of ~100 mg/kg [1]. Handle with full PPE.[5]

-

Alkylating Agents: Methyl iodide (used in Step 3) is a potent carcinogen. Use in a fume hood with a specific neutralizing trap (e.g., thiosulfate solution).

-

Storage: Store the final ether product under inert atmosphere (Argon) at -20°C to prevent slow oxidation of the amino group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine. Retrieved from [Link]

-

Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science. (Context: Pd-catalyzed carbonylation of halopyridines).

- Schlosser, M., & Rausis, T. (2004).Site-Selective Bromination of Pyridines. European Journal of Organic Chemistry.

- Vertex Pharmaceuticals.Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters.

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 6-methyl-5-(methoxymethyl)pyridin-2-amine

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern structure-based drug design (SBDD), the 2-aminopyridine motif is a highly privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors[1]. 6-methyl-5-(methoxymethyl)pyridin-2-amine (CAS: 882016-97-9) is a highly specialized, functionally dense intermediate utilized extensively in the synthesis of complex heterocyclic therapeutics, including pyrrolopyridines and azaindoles[2][3].

This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic methodologies for this compound. As an intermediate, it gained significant prominence following its disclosure in patent literature by SmithKline Beecham (GSK) for the synthesis of potent p38 mitogen-activated protein kinase (MAPK), JAK, and SYK inhibitors[2][4].

Physicochemical Profiling & Structural Rationale

The specific substitution pattern of 6-methyl-5-(methoxymethyl)pyridin-2-amine is not arbitrary; it is meticulously designed to optimize both its reactivity as a synthetic building block and its eventual pharmacodynamic profile in a final drug molecule.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 6-methyl-5-(methoxymethyl)pyridin-2-amine |

| IUPAC Name | 5-(methoxymethyl)-6-methylpyridin-2-amine |

| CAS Registry Number | 882016-97-9 |

| Molecular Formula | C8H12N2O[5] |

| Molecular Weight | 152.19 g/mol [5] |

| Structural Features | Primary amine (C2), Methoxymethyl ether (C5), Methyl (C6) |

| Hydrogen Bond Donors | 1 (Primary amine, -NH2) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, Ether O) |

Structural Rationale (The "Why")

As a Senior Application Scientist, it is critical to understand the causality behind this specific substitution matrix:

-

The 2-Amino Group: Serves a dual purpose. Synthetically, it acts as a nucleophile for coupling reactions (e.g., urea formation or Buchwald-Hartwig cross-coupling) or cyclization into azaindoles. Pharmacologically, it is the primary hydrogen-bond donor to the kinase hinge region[1][6].

-

The 6-Methyl Group: Provides steric bulk adjacent to the pyridine nitrogen. This ortho-substitution restricts the rotational degree of freedom of the final molecule, locking it into a bioactive conformation that minimizes entropic penalty upon binding to the target protein.

-

The 5-Methoxymethyl Group: Acts as a flexible, mildly polar vector. In kinase inhibitors, this group often projects into the solvent-exposed channel or a specific hydrophobic pocket (such as the gatekeeper pocket), balancing lipophilicity (LogP) while maintaining aqueous solubility via the ether oxygen[6][7].

Mechanistic Role in Kinase Inhibition

When incorporated into a larger inhibitor framework (such as the orzaindole derivatives disclosed in WO2006/112828[2][3]), the 2-aminopyridine core mimics the adenine ring of ATP. The mechanism of action relies on a highly conserved hydrogen-bonding network within the kinase ATP-binding cleft.

The pyridine nitrogen acts as a hydrogen-bond acceptor from the backbone amide of a hinge region residue (e.g., Met109 in p38α), while the exocyclic 2-amino group acts as a hydrogen-bond donor to the backbone carbonyl of an adjacent residue[1][6].

Caption: 2-Aminopyridine pharmacophore hydrogen-bonding dynamics within the kinase hinge region.

De Novo Synthesis & Scale-Up Protocol

To ensure a self-validating and scalable system, the synthesis of 6-methyl-5-(methoxymethyl)pyridin-2-amine is best approached via the functionalization of a nitro-pyridine precursor, followed by catalytic hydrogenation. This avoids the use of expensive palladium catalysts required for late-stage amination of halopyridines.

Synthetic Workflow Diagram

Caption: Two-step scalable synthetic workflow for 6-methyl-5-(methoxymethyl)pyridin-2-amine.

Step-by-Step Methodology

Step 1: Williamson Etherification (O-Methylation)

-

Objective: Convert the primary alcohol to a methyl ether.

-

Procedure:

-

Charge a flame-dried, nitrogen-purged reaction vessel with (6-methyl-2-nitropyridin-5-yl)methanol (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Cool the solution to 0 °C using an ice bath.

-

Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol without attacking the electron-deficient pyridine ring.

-

Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

-

Add Methyl Iodide (MeI, 1.5 eq) dropwise.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Quench & Workup: Carefully quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify via silica gel chromatography (Hexanes/EtOAc) to yield 5-(methoxymethyl)-6-methyl-2-nitropyridine.

-

Step 2: Catalytic Nitro Reduction

-

Objective: Reduce the 2-nitro group to the target 2-amine cleanly and quantitatively.

-

Procedure:

-

Dissolve the intermediate from Step 1 in anhydrous Methanol (MeOH) (0.1 M).

-

Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen. Causality: The methoxymethyl ether is stable to standard hydrogenation conditions, ensuring chemoselective reduction of the nitro group.

-

Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm).

-

Stir vigorously at RT for 12 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

-

Concentrate the filtrate in vacuo to afford the crude product.

-

Recrystallize or purify via flash chromatography to yield pure 6-methyl-5-(methoxymethyl)pyridin-2-amine as a solid.

-

Analytical Validation (QC Standards)

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

-

1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the highly deshielded nitro-adjacent aromatic protons and the appearance of a broad singlet integrating to 2H around

5.5-6.0 ppm, corresponding to the primary amine (-NH2). The methoxy group (-OCH3) should appear as a sharp singlet near -

LC-MS (ESI+): The mass spectrum must show a dominant

peak at m/z 153.2, confirming the molecular weight of 152.19 g/mol [5]. -

HPLC: Purity should be >95% (typically standard for pharmaceutical intermediates[5]) measured at 254 nm, utilizing a C18 reverse-phase column with a Water/Acetonitrile (0.1% TFA) gradient.

References

-

Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

- Patent WO2006112828A1: Pyrrolopyrazine kinase inhibitors (SmithKline Beecham Corp)

-

Protein kinase inhibitors: contributions from structure to clinical compounds Source: Quarterly Reviews of Biophysics (Cambridge Core) URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP2250172B1 - Pyrrolopyrazine kinase inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CAS:882016-97-9, 5-(Methoxymethyl)-6-methylpyridin-2-amine-毕得医药 [bidepharm.com]

- 6. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 7. pubs.acs.org [pubs.acs.org]

Advanced Pyridine-Based Scaffolds in Kinase Inhibitor Design: Mechanistic Insights and Optimization Strategies

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the structural bottlenecks of kinase inhibitor design: achieving kinome selectivity, overcoming resistance mutations, and optimizing oral bioavailability. The pyridine ring and its fused derivatives (e.g., pyrazolopyridines, imidazopyridines) have emerged as "privileged scaffolds" to solve these exact challenges. This technical guide deconstructs the structural biology, physicochemical causality, and self-validating experimental workflows required to successfully integrate pyridine motifs into next-generation kinase inhibitors.

Structural Biology & Binding Mechanics: The Causality of the Hinge Interaction

The human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket. The adenine moiety of endogenous ATP naturally forms hydrogen bonds with the peptide backbone of the kinase "hinge" region. To achieve orthosteric inhibition, small molecules must mimic this interaction.

The Phenyl-Pyridyl Switch: Replacing a lipophilic phenyl ring with a pyridine introduces a highly directional lone pair of electrons on the nitrogen atom 1. This nitrogen acts as a potent hydrogen-bond acceptor (HBA). For instance, in the development of IRAK4 inhibitors, the pyridine core directly engages the backbone N–H of the Met265 residue, anchoring the molecule firmly within the ATP pocket 2.

Furthermore, the introduction of the nitrogen atom breaks the symmetry of the aromatic ring, altering the electron density and allowing the scaffold to adopt specific U-shaped or extended conformations necessary for DFG-in or DFG-out binding modes [[3]]().

Caption: Logical flow of the Phenyl-Pyridyl switch in kinase inhibitor optimization.

Physicochemical & Pharmacokinetic Optimization

The decision to utilize a pyridine scaffold is rarely based on target affinity alone; it is heavily driven by ADME (Absorption, Distribution, Metabolism, and Excretion) requirements.

-

Solubility via pKa Modulation: The basicity of the pyridine nitrogen (unsubstituted pKa ~5.2) allows for pH-dependent protonation. In the acidic environment of the stomach, protonation enhances aqueous solubility, driving oral absorption [[4]]().

-

Mitigating hERG Toxicity: A common failure point in drug discovery is cardiotoxicity caused by off-target binding to the hERG potassium channel. Highly basic amines are notorious hERG liabilities. By utilizing a pyridine ring and strategically placing electron-withdrawing groups (e.g., halogens) adjacent to the nitrogen, medicinal chemists can lower the pKa. This reduces the fraction of positively charged molecules at physiological pH, thereby ablating hERG affinity while maintaining the neutral H-bond acceptor required for kinase hinge binding 5.

-

Permeability and logP: The pyridine nitrogen decreases the overall lipophilicity (clogP) compared to a phenyl analog, which reduces non-specific protein binding and enhances cellular permeability [[1]]().

Quantitative Data: FDA-Approved Pyridine-Containing Kinase Inhibitors

The translational success of pyridine and its fused derivatives is highly evident in the oncology clinic. Table 1 summarizes key quantitative parameters of selected FDA-approved inhibitors 6 [[7]]() 3.

| Drug Name | Target Kinase(s) | Pyridine Sub-Scaffold | Primary Indication | Typical IC50 |

| Imatinib | BCR-ABL, c-KIT | Aminopyrimidine/Pyridine | Chronic Myeloid Leukemia | < 100 nM |

| Crizotinib | ALK, ROS1 | Aminopyridine | Non-Small Cell Lung Cancer | 20 - 40 nM |

| Selpercatinib | RET (WT & Mutants) | Pyrazolo[1,5-a]pyridine | RET-mutant Thyroid/NSCLC | 10 - 20 nM |

| Larotrectinib | TRKA/B/C | Pyrazolo[1,5-a]pyrimidine | TRK Fusion Solid Tumors | < 10 nM |

| Abemaciclib | CDK4 / CDK6 | Aminopyrimidine/Pyridine | HR+ Breast Cancer | 2 - 10 nM |

Table 1: Physicochemical and clinical profile of benchmark pyridine-based kinase inhibitors.

Caption: Disruption of oncogenic kinase signaling pathways by ATP-competitive pyridine inhibitors.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel pyridine-based inhibitors requires robust, self-validating assay systems. Below are the standard operating procedures utilized in advanced drug discovery settings.

Protocol A: Biochemical Target Engagement via TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase assays because the time-delay measurement eliminates false positives caused by the auto-fluorescence of small-molecule libraries.

-

Rationale: Measures the displacement of a fluorescently labeled tracer from the kinase ATP pocket by the pyridine inhibitor.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (e.g., HEPES pH 7.5, MgCl2, EGTA, Brij-35). Dilute the recombinant kinase (e.g., RET or IRAK4) to a working concentration of 2 nM.

-

Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyridine test compound in 100% DMSO. Transfer 100 nL of this dilution series into a 384-well low-volume plate using an acoustic liquid handler.

-

Enzyme Addition: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow for pre-binding.

-

Tracer/Antibody Addition: Add 5 µL of a master mix containing the Eu-anti-tag antibody (donor) and the fluorescent kinase tracer (acceptor) at their respective Kd concentrations.

-

Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using a TR-FRET excitation/emission filter set (Excitation: 337 nm, Emission: 665 nm / 615 nm).

-

Self-Validating Controls:

-

Positive Control: Staurosporine (10 µM) to define the maximum inhibition (assay floor).

-

Negative Control: DMSO only (0.1% final) to define maximum signal (assay window).

-

Data Quality Check: The Z'-factor must be > 0.6 for the assay plate to be considered valid.

-

-

Protocol B: Physicochemical Profiling (pKa and Kinetic Solubility) Because the pyridine nitrogen's basicity drives both solubility and potential hERG toxicity, precise pKa determination is mandatory 4.

-

Step-by-Step Methodology (Potentiometric Titration):

-

Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Run a known standard (e.g., Propranolol, pKa 9.5) to validate the system's accuracy.

-

Sample Preparation: Dissolve 1-2 mg of the pyridine inhibitor in a co-solvent mixture (e.g., methanol/water) if aqueous solubility is too low for a purely aqueous titration.

-

Titration: Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH under a nitrogen atmosphere at a constant temperature (25°C).

-

Data Analysis: Plot the pH versus the volume of titrant. Calculate the pKa from the inflection point using the Henderson-Hasselbalch equation. Extrapolate to 0% co-solvent using the Yasuda-Shedlovsky plot if a co-solvent was used.

-

Caption: Self-validating experimental workflow for pyridine-based kinase inhibitor discovery.

Conclusion

The integration of the pyridine scaffold into kinase inhibitor design is a masterclass in balancing pharmacodynamics with pharmacokinetics. By strategically exploiting the nitrogen atom's lone pair for hinge-region hydrogen bonding, and leveraging its electron-withdrawing nature to tune pKa and lipophilicity, medicinal chemists can design highly selective, orally bioavailable therapeutics. The transition from bench to FDA approval relies on the rigorous, self-validating biochemical and physicochemical workflows detailed in this guide.

References

-

Title: The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide | Source: Benchchem | URL: 6

-

Title: Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors | Source: PubMed / NIH | URL: 7

-

Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy | Source: PMC / NIH | URL: 3

-

Title: Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase | Source: PMC / NIH | URL: 5

-

Title: Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors | Source: ACS Medicinal Chemistry Letters | URL: 2

-

Title: Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide | Source: Benchchem | URL: 4

-

Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch | Source: PharmaBlock | URL: 1

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

5-substituted-6-methylpyridin-2-amine derivatives

An In-Depth Technical Guide to 5-Substituted-6-Methylpyridin-2-Amine Derivatives: Design, Synthesis, and Target Modulation

Executive Summary

The 5-substituted-6-methylpyridin-2-amine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. While simple in its monocyclic structure, this specific substitution pattern has become the cornerstone for developing highly potent, membrane-permeable, and isoform-selective inhibitors of Neuronal Nitric Oxide Synthase (nNOS)[1]. Overproduction of nitric oxide (NO) by nNOS is a critical driver of oxidative stress in neurodegenerative disorders such as Parkinson's, Alzheimer's, and Huntington's diseases[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind this scaffold. We will explore the structure-activity relationship (SAR) that dictates its biological efficacy, detail a self-validating synthetic methodology for its assembly, and review the quantitative data that underscores its therapeutic potential.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The design of is not arbitrary; it is a masterclass in exploiting subtle active site differences between structurally homologous enzymes (nNOS, eNOS, and iNOS). The efficacy of these molecules relies on a "double-headed" anchoring strategy[2], where the core scaffold interacts with specific microenvironments within the target protein.

-

The 2-Aminopyridine Core (Hydrogen Bonding): The 2-amino group acts as a critical bidentate hydrogen bond donor and acceptor. In the nNOS active site, this moiety forms a robust, highly conserved hydrogen-bonding network with the active site glutamate residue (Glu592 in nNOS)[3].

-

The 6-Methyl Group (Steric Shielding): Isoform selectivity is the greatest challenge in NOS inhibitor design; inhibiting endothelial NOS (eNOS) can lead to severe cardiovascular toxicity. The addition of the 6-methyl group introduces a calculated steric clash. Because the conserved tyrosine residue in nNOS (Tyr706) is highly flexible and can adopt alternate rotamer conformations, it easily accommodates the bulky 6-methyl group. Conversely, the corresponding tyrosine in eNOS (Tyr477) is rigidly locked, causing the 6-methyl group to sterically clash and drastically reduce eNOS binding affinity[4].

-

The 5-Position Substitution (Linker Attachment): The 5-position serves as the optimal vector for extending a hydrophobic or chiral linker out of the primary binding pocket. This linker typically connects to a second aminopyridine "head," allowing the molecule to span the active site and form secondary hydrogen bonds with the heme propionates (Propionate A and D)[3].

Fig 1. nNOS signaling pathway and targeted inhibition by 6-methylpyridin-2-amine derivatives.

Synthetic Methodology: A Self-Validating Protocol

To construct these double-headed inhibitors, we utilize a highly efficient, self-validating synthetic cascade. The success of each step serves as an internal quality control for the next, ensuring that the final bidentate pharmacophore is assembled with high regiochemical fidelity.

Step 1: Regioselective Halogenation of the Core

-

Action: Dissolve 6-methylpyridin-2-amine in anhydrous N,N-Dimethylformamide (DMF). Cool the system to 0°C and add N-bromosuccinimide (NBS) dropwise over 30 minutes.

-

Causality: The strongly electron-donating 2-amino group directs electrophilic aromatic substitution to the ortho (position 3) and para (position 5) positions. Maintaining a strict 0°C thermal environment kinetically favors the less sterically hindered 5-position, yielding 5-bromo-6-methylpyridin-2-amine while suppressing unwanted polybromination.

Step 2: Palladium-Catalyzed Sonogashira Cross-Coupling

-

Action: Combine the 5-bromo intermediate with a terminal alkyne linker in the presence of Pd(PPh3)4 (5 mol%), CuI (10 mol%), and triethylamine at 80°C under an inert argon atmosphere.

-

Causality: The Pd(0) catalyst undergoes oxidative addition into the specific C-Br bond generated in Step 1. CuI accelerates the formation of a copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex. The rigid alkyne serves as a robust, linear scaffold to extend the molecule without risk of premature intramolecular cyclization.

Step 3: Alkyne Reduction and Linker Saturation

-

Action: Subject the purified alkyne intermediate to catalytic hydrogenation (H2 gas, 1 atm) over a 10% Pd/C catalyst in methanol for 12 hours.

-

Causality: The rigid alkyne restricts the conformational degrees of freedom required for the inhibitor to navigate the narrow, curved active site channel of nNOS. Complete reduction to an alkane provides the necessary entropic flexibility for the two aminopyridine headgroups to simultaneously engage the active site Glu592 and the distant heme propionates[1].

Step 4: Final Headgroup Assembly

-

Action: Perform a reductive amination using NaBH(OAc)3 to attach the second aminopyridine headgroup to the saturated linker, followed by reverse-phase HPLC purification.

-

Causality: This finalizes the symmetric or asymmetric "double-headed" structure, establishing the bidentate binding system required to achieve low-nanomolar nNOS affinity[2].

Fig 2. Synthetic workflow for 5-substituted-6-methylpyridin-2-amine double-headed inhibitors.

Biological Evaluation & Quantitative Data

The true validation of the 5-substituted-6-methylpyridin-2-amine scaffold lies in its quantitative binding kinetics. By optimizing the linker attached at the 5-position, researchers have achieved remarkable potency and selectivity profiles. The introduction of chiral linkers (such as proline-derived or chiral ether linkers) has further optimized the orientation of the second headgroup, drastically improving the therapeutic window[3][4].

Table 1: Comparative In Vitro Inhibitory Activity of Key Derivatives

| Compound Designation | Linker Architecture | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | Selectivity Ratio (eNOS / nNOS) |

| Lead Compound 1 | Chiral Pyrrolidine | 120 | ~3,000 | ~1,500 | 25-fold |

| Compound (R)-6b | Chiral Ether | 32 | 15,200 | 7,800 | 475-fold |

| Compound (2R, 4S)-9c | Proline-derived | 9.7 | 6,722 | 2,861 | 693-fold |

Data summarized from established in vitro enzymatic assays utilizing L-arginine as a substrate[3][4]. The exponential increase in selectivity for (2R, 4S)-9c demonstrates the power of combining the 6-methyl steric shield with highly optimized 5-position spatial geometry.

References

-

Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health (PMC). URL:[Link]

-

Chiral Linkers to Improve Selectivity of Double-Headed Neuronal Nitric Oxide Synthase Inhibitors. National Institutes of Health (PMC). URL:[Link]

- Mammalian and bacterial nitric oxide synthase inhibitors (US10759791B2).Google Patents.

-

Accessible Chiral Linker to Enhance Potency and Selectivity of Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

- 1. Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10759791B2 - Mammalian and bacterial nitric oxide synthase inhibitors - Google Patents [patents.google.com]

- 3. Chiral Linkers to Improve Selectivity of Double-Headed Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Chemo-Structural Architectures: The Strategic Utility of Amino-Methoxy Building Blocks in Drug Discovery

Introduction: The "Privileged" Electronic Push-Pull

In the high-stakes arena of lead optimization, small molecule building blocks containing both amino (-NH2) and methoxy (-OCH3) groups represent a "privileged" structural class. These are not merely functional handles; they are electronic modulators. The amino group provides a versatile nucleophilic attachment point and a hydrogen bond donor (HBD), while the methoxy group acts as a lipophilic hydrogen bond acceptor (HBA) and a robust electron-donating group (EDG).

For a medicinal chemist, the strategic value lies in their interplay. The methoxy group often serves as a "metabolic scout"—a non-ionizable, lipophilic cap that can block metabolic soft spots or fill hydrophobic pockets—while the amino group anchors the molecule to the target protein via salt bridges or hydrogen bonding.

This guide analyzes the physicochemical behaviors, synthetic access, and medicinal chemistry applications of these bifunctional synthons, moving beyond basic descriptions to actionable, field-proven strategies.

Electronic & Steric Dynamics

Understanding the electronic crosstalk between the amino and methoxy groups is critical for predicting reactivity and binding affinity.

The Hammett Dynamics

Both groups are strong Electron Donating Groups (EDGs) via resonance (

-

Methoxy (-OCH3): Strong

, weak -

Amino (-NH2): Very strong

, weak

Structural Isomerism & Basicity

The relative positioning (ortho, meta, para) drastically alters the basicity of the aniline nitrogen.

-

Para-Anisidine: The methoxy lone pair donates into the ring, stabilizing the conjugate acid of the amine, making it more basic than aniline (

vs 4.6). -

Ortho-Anisidine: Steric inhibition of resonance and inductive withdrawal by the close oxygen atom can reduce basicity and alter binding poses.

Visualization: Electronic Resonance & Activation

The following diagram illustrates the resonance stabilization that makes these building blocks highly reactive toward electrophiles but challenging for

Caption: The "Push-Push" electronic effect where the methoxy group enhances the nucleophilicity of the distal amino group.

Strategic Building Blocks & Synthetic Utility

When selecting building blocks, "off-the-shelf" availability drives speed. Below are key synthons categorized by their strategic utility.

Table 1: High-Value Amino-Methoxy Synthons

| Building Block Class | Key Example | Strategic Utility | Synthetic Challenge |

| Anisidines | p-Anisidine | Core scaffold for kinase inhibitors. | Oxidation sensitive; requires degassing. |

| Methoxy-Benzylamines | 4-Methoxybenzylamine (PMB-NH2) | Protecting group (PMB) that is also a diversity element. | Acid labile; cleavage conditions must be tuned. |

| Amino-Methoxy-Pyridines | 2-Methoxy-5-aminopyridine | Reduces lipophilicity (LogP) vs. benzene analogs. | Pyridine nitrogen can poison Pd-catalysts. |

| Amino-Methoxy-Benzoates | Methyl 4-amino-3-methoxybenzoate | Linker allowing orthogonal elaboration at C-terminus. | Ester hydrolysis competition during coupling. |

Experimental Protocols: C-N Bond Formation

The most critical reaction for these building blocks is attaching the amino group to a drug core (usually a heteroaryl halide). Traditional

The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2]

Protocol: Buchwald-Hartwig Coupling of Methoxy-Anilines

Context: This protocol is optimized for electron-rich amines (anisidines) reacting with deactivated aryl chlorides.

Reagents:

-

Substrate: Heteroaryl Chloride (1.0 equiv)

-

Nucleophile: 4-Methoxy-aniline (1.2 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: Xantphos (for chlorides) or BINAP (for bromides) (2-4 mol%)

-

Base:

(2.0 equiv) or NaOtBu (stronger, use if substrate allows) -

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Degassing (Critical): The electron-rich nature of methoxy-anilines makes them prone to oxidation. Sparge the solvent with Argon/Nitrogen for 15 minutes before adding the catalyst.

-

Premixing: In a glovebox or under Ar flow, charge the reaction vessel with

source, Ligand, Base, and the Aryl Halide. -

Activation: Add the solvent and stir for 5 minutes to allow Ligand-Pd complexation (solution often turns from dark red to orange/yellow).

-

Addition: Add the Amino-Methoxy building block.

-

Thermal Cycle: Seal and heat to 100°C for 4–12 hours.

-

Note: Monitor via LC-MS.[1] If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).

-

-

Workup: Filter through Celite to remove Pd black. Scavenge residual Pd using thiol-functionalized silica if the compound is for biological assay.

Visualization: The Buchwald-Hartwig Cycle

This diagram details the catalytic cycle specifically for these substrates.

Caption: Catalytic cycle showing the critical deprotonation step facilitated by the base.

Medicinal Chemistry: ADME & Case Studies

The Metabolic Liability: O-Demethylation

The methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6).

-

Mechanism: CYP enzymes hydroxylate the methyl C-H bond, forming an unstable hemiacetal which collapses to release formaldehyde and the free phenol.

-

Consequence: The resulting phenol is rapidly glucuronidated (Phase II metabolism) and excreted, drastically reducing half-life (

). -

Mitigation Strategy: If O-demethylation is too fast, replace

with

Case Study: Gefitinib (Iressa)

Gefitinib illustrates the perfect application of this architecture.

-

Structure: A quinazoline core with a 6-propoxy-morpholine and a 7-methoxy group.[3][4]

-

Role of Methoxy:

-

Solubility: It breaks the symmetry and planarity of the quinazoline, aiding solubility compared to a proton.

-

Binding: It fits into a specific hydrophobic pocket in the EGFR kinase domain.

-

Metabolism: The 7-methoxy group is relatively stable, whereas the morpholine tail dictates the primary metabolic clearance.

-

Visualization: Metabolic Fate

The following diagram tracks the metabolic risk associated with the methoxy motif.

Caption: The conversion of the lipophilic methoxy group to the hydrophilic, rapidly excreted phenol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123631, Gefitinib. Retrieved from [Link]

-

Wikipedia Contributors (2025). Buchwald–Hartwig amination.[1][5] Wikipedia, The Free Encyclopedia. Retrieved from [Link][2][5][6]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Barnes-Seeman, D. (2012).The role of the methoxy group in drug discovery. Current Topics in Medicinal Chemistry. (Contextual grounding on "Scout" groups).

-

Guide to Pharmacology. Gefitinib Ligand Page. IUPHAR/BPS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 3. rjptonline.org [rjptonline.org]

- 4. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. books.rsc.org [books.rsc.org]

Methodological & Application

Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds from 5-(Methoxymethyl)-6-methylpyridin-2-amine

An Application Guide for Researchers

Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of novel, substituted 7-(methoxymethyl)-8-methylimidazo[1,2-a]pyridin-3-amines starting from the functionalized precursor, 5-(methoxymethyl)-6-methylpyridin-2-amine. We leverage the efficiency and versatility of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to construct a diverse library of these valuable heterocycles in a single, one-pot operation.[3][4] This document outlines the underlying reaction mechanism, offers a step-by-step experimental protocol, discusses reaction optimization, and explores the substrate scope, providing researchers in drug discovery with a robust platform for generating new chemical entities.

Strategic Rationale: Why the Groebke-Blackburn-Bienaymé Reaction?

The synthesis of complex heterocyclic systems is a cornerstone of drug discovery. While classical methods for imidazo[1,2-a]pyridine synthesis, such as the Tschitschibabin condensation with α-haloketones, exist, they often require harsh conditions or multi-step procedures.[5][6] For the purpose of library synthesis and rapid lead generation, multicomponent reactions (MCRs) are strategically superior.

The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, stands out as the premier method for this application.[4][7] Its selection is based on several key advantages:

-

Convergence and Efficiency: Three distinct points of diversity are introduced in a single synthetic operation, dramatically shortening the path to complex molecules.

-

Atom Economy: As a one-pot reaction, it minimizes waste by incorporating the majority of the atoms from the starting materials into the final product.[8]

-

Operational Simplicity: The reaction is often performed under mild conditions and does not require the isolation of intermediates, making it amenable to parallel synthesis and library generation.[4][8]

-

Broad Substrate Scope: The GBB reaction is tolerant of a wide variety of functional groups on both the aldehyde and isocyanide components, allowing for the creation of a highly diverse chemical space from readily available starting materials.[4]

By employing 5-(methoxymethyl)-6-methylpyridin-2-amine, we introduce a key functional handle at the 7-position of the final scaffold, providing an additional site for potential downstream modifications.

Reaction Mechanism: The [4+1] Cycloaddition Pathway

The GBB reaction proceeds through a well-established cascade mechanism initiated by acid catalysis. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.[9]

-

Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the 2-aminopyridine ( 1 ) and an aldehyde ( 2 ) to form a reactive iminium ion intermediate ( 3 ). This is typically the rate-determining step.

-

Nucleophilic Attack: The nucleophilic isocyanide ( 4 ) attacks the electrophilic carbon of the iminium ion, generating a nitrilium ion intermediate ( 5 ).

-

Intramolecular Cyclization: The key bond-forming step involves a [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the nitrilium ion to form the five-membered imidazole ring ( 6 ).[10][11]

-

Aromatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyridine product ( 7 ).

Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé synthesis.

Experimental Application & Protocols

This section provides a robust, optimized protocol for the synthesis of a representative compound, N-cyclohexyl-2-(4-chlorophenyl)-7-(methoxymethyl)-8-methylimidazo[1,2-a]pyridin-3-amine.

Materials and Reagents

-

5-(Methoxymethyl)-6-methylpyridin-2-amine (Commercially available[12])

-

4-Chlorobenzaldehyde

-

Cyclohexyl isocyanide

-

Scandium(III) triflate (Sc(OTf)₃)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-(methoxymethyl)-6-methylpyridin-2-amine (1.0 mmol, 166.2 mg).

-

Reagent Addition: Add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg) followed by anhydrous methanol (5 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Loading: Add scandium(III) triflate (0.05 mmol, 24.6 mg, 5 mol%). Stir for 5 minutes.

-

Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 125 µL) to the reaction mixture dropwise.

-

Reaction Execution: Seal the flask and stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc eluent system). The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Overall Experimental Workflow

Caption: Standard workflow for the GBB synthesis and purification.

Data-Driven Optimization and Substrate Scope

The efficiency of the GBB reaction can be influenced by the choice of catalyst, solvent, and temperature. For this specific transformation, a screening of conditions was performed to identify the optimal parameters.

Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Sc(OTf)₃ (5) | MeOH | 60 | 12 | 88 |

| 2 | TsOH (10) | MeOH | 60 | 18 | 75 |

| 3 | I₂ (10) | MeOH | RT | 24 | 62 |

| 4 | None | MeOH | 60 | 36 | < 20 |

| 5 | Sc(OTf)₃ (5) | EtOH | 60 | 12 | 85 |

| 6 | Sc(OTf)₃ (5) | CH₃CN | 60 | 24 | 55 |

Analysis: Scandium(III) triflate proved to be the most effective catalyst, providing high yields in shorter reaction times.[4][13] While p-toluenesulfonic acid (TsOH) is a viable and more economical alternative, it requires longer reaction times.[14] Protic solvents like methanol and ethanol are superior, as they can participate in the proton transfer steps and stabilize the charged intermediates.[15]

Exploration of Substrate Scope

To demonstrate the protocol's versatility, a range of aldehydes and isocyanides were tested under the optimized conditions (Sc(OTf)₃, MeOH, 60 °C).

| Entry | Aldehyde | Isocyanide | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 8a | 88 |

| 2 | Benzaldehyde | Cyclohexyl isocyanide | 8b | 91 |

| 3 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 8c | 84 |

| 4 | 2-Naphthaldehyde | Cyclohexyl isocyanide | 8d | 82 |

| 5 | Furfural | Cyclohexyl isocyanide | 8e | 79 |

| 6 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 8f | 92 |

| 7 | 4-Chlorobenzaldehyde | Benzyl isocyanide | 8g | 76 |

Analysis: The reaction tolerates a wide array of aromatic aldehydes, including those with both electron-withdrawing (Entry 1) and electron-donating (Entry 3) substituents. Heteroaromatic aldehydes are also well-tolerated (Entry 5).[7] Sterically bulky aliphatic isocyanides like tert-butyl isocyanide (Entry 6) consistently provide excellent yields.

Conclusion

This application guide details a highly efficient and versatile one-pot protocol for the synthesis of novel 7-(methoxymethyl)-8-methyl-substituted imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé reaction provides a powerful and reliable method for rapidly accessing diverse chemical libraries from the functionalized starting material 5-(methoxymethyl)-6-methylpyridin-2-amine. The provided protocols and optimization data serve as a validated starting point for researchers and drug development professionals aiming to explore this valuable chemical space for new therapeutic agents.

References

- MCRs, I.-b. et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

- Cao, H. et al. One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal.

- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. PMC.

- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.

- One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate.

- Cu-Catalyzed Synthesis of Imidazopyridines from 2-Aminopyridines and Nitroolefins.

- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.

- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).

- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science Publishers.

- A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO.

- A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. RSC Publishing.

- Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.

- New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction.

- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC.

- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).

- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.

- Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. PMC.

- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.

- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.

- 5-(Methoxymethyl)-6-methylpyridin-2-amine 100mg. Dana Bioscience.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-conferences.org [bio-conferences.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. mdpi.com [mdpi.com]

- 8. A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. danabiosci.com [danabiosci.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of C-N Bond Formation

An Application Guide to the Buchwald-Hartwig Amination of 2-Aminopyridine Derivatives

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a transformative tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This reaction's utility is particularly pronounced in drug discovery, where traditional methods for C-N bond formation often lack the required functional group tolerance and substrate scope.[1]

This guide focuses on a specific, yet challenging, application: the N-arylation of 2-aminopyridine derivatives. While immensely valuable as pharmaceutical building blocks, these substrates introduce a unique difficulty. The endocyclic pyridine nitrogen can coordinate to the palladium catalyst, acting as a poison and inhibiting catalytic activity.[5][6] Therefore, successful amination requires a carefully optimized and rationally designed protocol. This document provides an in-depth analysis of the reaction mechanism, a guide to selecting critical components, detailed experimental protocols, and troubleshooting advice to empower researchers to overcome the inherent challenges of this transformation.

Reaction Principle: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination orchestrates the coupling of an aryl halide (or pseudo-halide) with an amine in the presence of a palladium catalyst, a supporting ligand, and a base. The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][7]

The key steps are:

-

Activation and Formation of Pd(0)L: The active catalyst, a Pd(0) complex coordinated to a phosphine ligand (L), is generated in situ from a palladium(II) precatalyst (like Pd(OAc)₂) or by using a direct Pd(0) source (like Pd₂(dba)₃).[2][7] Modern, air-stable precatalysts are designed to facilitate this step efficiently.[8]

-

Oxidative Addition: The active Pd(0)L complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[7][9] This is often the rate-determining step.

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[9][10]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-arylated aminopyridine product is expelled from the palladium center.[1][7] This step regenerates the active Pd(0)L catalyst, allowing the cycle to continue.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Amination using a Strong Base

This protocol is a robust starting point for coupling 2-aminopyridines with aryl bromides.

Materials:

-

2-Aminopyridine derivative (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Pd₂(dba)₃ (2 mol%) or appropriate precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

XPhos (4 mol%, if not using a precatalyst)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene (to make a ~0.2 M solution)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine derivative, aryl bromide, Pd₂(dba)₃, XPhos (if used), and sodium tert-butoxide.

-

Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. [9]3. Add anhydrous toluene via syringe.

-

Place the sealed tube into a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove palladium residues. [4]8. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of Substrates with Base-Sensitive Functional Groups

This protocol uses a milder base, making it suitable for substrates bearing functionalities like esters or ketones.

Materials:

-

2-Aminopyridine derivative (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous 1,4-Dioxane or Toluene (to make a ~0.2 M solution)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine derivative, aryl halide, Pd₂(dba)₃, Xantphos, and cesium carbonate. [9]2. Seal the tube, and evacuate and backfill with argon three times.

-

Add the anhydrous solvent via syringe.

-

Place the sealed tube into a preheated oil bath at 110 °C and stir vigorously. Note that reactions with weaker bases may require slightly higher temperatures or longer reaction times.

-

Monitor the reaction's progress by TLC or LC-MS (typically 12-36 hours).

-

Upon completion, cool to room temperature and follow steps 7-9 from Protocol 1 for workup and purification.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the amination of 2-aminopyridines.

| Problem | Possible Cause | Recommended Solution |

| Low or No Yield | Catalyst Poisoning: The pyridine nitrogen is coordinating to the Pd center, inhibiting catalysis. [5] | Switch to a more sterically hindered ligand like RuPhos or BrettPhos. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monophosphines). |

| Ineffective Catalyst Activation: The Pd(0) species is not forming efficiently from a Pd(II) source. | Use a reliable Pd(0) source like Pd₂(dba)₃ or, preferably, an air-stable precatalyst (e.g., Buchwald G3/G4 series). [11] | |

| Poor Reagent Quality: Water or oxygen is present in the reaction, deactivating the catalyst. | Use freshly dried, degassed solvents. Ensure all solid reagents are anhydrous. Maintain a strict inert atmosphere throughout the setup and reaction. [5] | |

| Reaction Stalls (Starts but does not go to completion) | Catalyst Decomposition: The catalyst is not stable at the reaction temperature, leading to the formation of palladium black. [5] | Lower the reaction temperature to 80-90 °C and increase the reaction time. Visually inspect for the formation of a black precipitate. |

| Reagent Insolubility: The base or other reagents are not sufficiently soluble, leading to a slow, heterogeneous reaction. [5] | Ensure vigorous stirring. If solubility is a major issue, consider a different solvent system (e.g., dioxane instead of toluene). [7] | |

| Formation of Side Products (e.g., Hydrodehalogenation) | Unproductive Reaction Pathway: A competing side reaction where the aryl halide is reduced is occurring. [1] | This can be influenced by the ligand, base, and solvent. A systematic screening of these parameters may be necessary to suppress the side reaction. |

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

-

Substrate scope in Buchwald‐Hartwig coupling. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

-

Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

-

A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. ResearchGate. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. reddit.com [reddit.com]

Technical Guide: Optimized Acylation Strategies for 2-Amino-6-Methylpyridine Scaffolds

Topic: Reagents for acylation of 2-amino-6-methylpyridine analogs Content Type: Detailed Application Note & Protocol Guide Role: Senior Application Scientist

Abstract & Strategic Overview

The acylation of 2-amino-6-methylpyridine (and its analogs) presents a unique set of challenges in medicinal chemistry. Unlike aliphatic amines, the exocyclic amino group at the 2-position of the pyridine ring exhibits significantly reduced nucleophilicity due to resonance delocalization of the nitrogen lone pair into the heteroaromatic system. Furthermore, the 6-methyl substituent introduces steric bulk that can impede the approach of bulky electrophiles, while the endocyclic ring nitrogen (

This guide moves beyond generic amide coupling protocols. It provides a targeted selection of reagents and methodologies specifically validated for electron-deficient heteroaromatic amines. We prioritize T3P® (Propylphosphonic anhydride) as the superior reagent for complex or chiral acids, while retaining Acid Chlorides/Anhydrides for robust, simple acylations.

Key Challenges

-

Low Nucleophilicity: The 2-aminopyridine motif is electron-poor; standard carbodiimide couplings (EDC/DCC) often stall or require forcing conditions.

-

Regioselectivity: While N-acylation (exocyclic) is thermodynamically favored, kinetic control can sometimes lead to transient ring N-acylation or bis-acylation (imide formation).

-

Purification: The polarity of aminopyridines often complicates silica chromatography; reagent by-product removal is critical.

Mechanistic Insight & Reagent Selection

The Nucleophilicity Paradox

The 2-amino group acts as a "vinylogous amide" within the ring system. The lone pair is not fully available for attack. To overcome this, the acylating species must be highly activated (e.g., acyl chloride, mixed anhydride) or the reaction must be driven by a specific base/catalyst system (e.g., DMAP, Pyridine).

Reagent Decision Matrix

| Reagent Class | Reagent | Recommended Use Case | Pros | Cons |

| Phosphonic Anhydrides | T3P® | Primary Choice for drug-like acids, chiral centers, and scale-up. | Zero epimerization, water-soluble byproducts, high yields with weak nucleophiles.[1] | Higher cost per gram than SOCl2. |

| Acid Chlorides | RCOCl / (COCl)2 | Simple, achiral acids; "Brute force" couplings. | Highest reactivity; drives reaction to completion rapidly. | Harsh conditions (HCl generation); incompatible with acid-sensitive groups. |

| Uroniums | HATU | Secondary choice; small scale screening. | High activation speed. | Poor performance often observed with 2-aminopyridines due to guanidinium side-reactions; difficult byproduct removal. |

| Anhydrides | Ac2O / (RCO)2O | Acetylation or simple capping. | Cheap, effective with DMAP catalysis. | Limited to symmetrical anhydrides; atom inefficient. |

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical role of base selection in directing regioselectivity towards the exocyclic amine.

Caption: Mechanistic pathway distinguishing between the reversible endocyclic attack and the desired stable exocyclic amide formation.

Experimental Protocols

Protocol A: The "Gold Standard" – T3P Mediated Coupling

Application: Best for coupling complex carboxylic acids to 2-amino-6-methylpyridine where epimerization or purification is a concern. T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive yet selective.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

2-Amino-6-methylpyridine (1.1 – 1.2 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step Workflow:

-

Dissolution: In a clean reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and 2-Amino-6-methylpyridine (1.1 equiv) in EtOAc (concentration ~0.2 M).

-

Base Addition: Add Pyridine (3.0 equiv).[2] Note: Pyridine acts as both a base and a nucleophilic catalyst, superior to DIPEA for this specific substrate class.

-

Activation: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Optimization Tip: If conversion is <50% after 4 hours, heat to 50°C. The 6-methyl group adds steric bulk that may require thermal energy to overcome.

-

-

Workup (The T3P Advantage):

-

Dilute with EtOAc.

-

Wash with water (x2), saturated NaHCO3 (x1), and brine (x1).

-

Why? The T3P by-product (propylphosphonic acid) is highly water-soluble, eliminating the need for filtration of urea byproducts common with DCC/EDC.

-

-

Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Flash chromatography is often not required if the starting materials were pure.

Protocol B: The "Brute Force" – Acid Chloride Method

Application: For simple, achiral acids or when the acid chloride is commercially available.

Materials:

-

Acid Chloride (1.1 equiv)

-

2-Amino-6-methylpyridine (1.0 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv) or Pyridine (solvent)

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Setup: Dissolve 2-Amino-6-methylpyridine (1.0 equiv), TEA (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

-

Addition: Cool to 0°C. Add the Acid Chloride (1.1 equiv) dropwise to control the exotherm.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

-

Critical Check: Monitor by TLC/LCMS. If bis-acylation (imide) is observed, reduce the Acid Chloride equivalents to 0.95 in future runs.

-

-

Quench: Add saturated NaHCO3 solution. Stir vigorously for 15 mins to hydrolyze any unreacted acid chloride.

-

Workup: Extract with DCM. Wash with water and brine.[3] Dry and concentrate.

Troubleshooting & Optimization Guide

| Issue | Root Cause | Corrective Action |

| Low Conversion (<20%) | Poor nucleophilicity of amine. | Switch to Protocol A (T3P) and heat to 60°C. Alternatively, use Protocol B with Pyridine as the solvent (no DCM). |

| Bis-Acylation (Imide) | Excess reagent or high temp. | Reduce acylating agent to 0.95 equiv. Perform addition at -10°C. Hydrolyze the imide back to amide using K2CO3/MeOH. |

| Product Solubility | Polar nature of pyridine ring. | Use 2-MeTHF or DMF as reaction solvent. During workup, if product stays in aqueous phase, salt out with NaCl and extract with IPA/CHCl3 (1:3). |

| Starting Material Stalls | Steric hindrance of 6-Me. | Add DMAP (0.5 equiv) . The "hyper-nucleophilic" acyl-pyridinium intermediate is smaller and more reactive than the bulky T3P complex. |

Decision Tree for Reagent Selection

Caption: Decision matrix for selecting the optimal acylation reagent based on substrate complexity.

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

- Context: Establishes T3P/Pyridine as the premier method for coupling difficult aminopyridines without racemiz

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

- Context: Comprehensive review detailing the limitations of HATU/EDC with electron-poor amines and the advantages of phosphonic anhydrides.

-

Fier, P. S., et al. (2020).[4] "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines."[4] Journal of the American Chemical Society, 142(19), 8614-8618.[4] Link[4]

- Context: Provides background on the reactivity profiles of pyridine nitrogens and site-selectivity challenges.

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link

-

Context: Technical data on the comparative efficiency of T3P vs HATU for sterically hindered couplings.[5]

-

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. benchchem.com [benchchem.com]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. bachem.com [bachem.com]

Using 5-(Methoxymethyl)-6-methylpyridin-2-amine in fragment-based drug design

This comprehensive guide details the application of 5-(Methoxymethyl)-6-methylpyridin-2-amine (CAS 882016-97-9) in Fragment-Based Drug Design (FBDD). It addresses the compound's physicochemical profile, synthesis, screening protocols, and strategic evolution into high-affinity leads.

Introduction: The "Privileged" Fragment

In the library of medicinal chemistry, 5-(Methoxymethyl)-6-methylpyridin-2-amine represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high ligand efficiency (LE). While simple 2-aminopyridines are ubiquitous as adenine mimetics in kinase inhibitors, this specific analog incorporates two critical design elements that elevate its utility in FBDD:

-

6-Methyl Group: Acts as a conformational lock. In kinase active sites, this group often clashes with the "gatekeeper" residue in bulky kinases but fits perfectly into smaller pockets, providing inherent selectivity. It also restricts the rotation of the pyridine ring when elaborated, reducing the entropic penalty of binding.

-

5-Methoxymethyl Group: Serves as a dual-purpose handle.

-

Solubility: The ether oxygen increases aqueous solubility (essential for high-concentration fragment screening) compared to a simple ethyl or propyl chain.

-

Growth Vector: It points towards the solvent front or the "back pocket" (e.g., in BACE1 or specific kinases), offering a validated vector for growing the fragment into a lead.

-

Target Classes

-

Kinases: ATP-competitive inhibition (Hinge Binder).

-

BACE1 (Beta-secretase 1): Aspartic protease inhibition (often utilizing the aminopyridine as an interaction motif with the catalytic dyad).

-

HSP90: N-terminal ATP binding site.

Chemical Profile & Properties

Understanding the physicochemical baseline is crucial for designing screening libraries.

| Property | Value | Significance in FBDD |

| Molecular Weight (MW) | 152.19 Da | Ideal for "Rule of Three" (<300 Da). Allows significant mass addition during optimization. |

| cLogP | ~0.8 - 1.2 | High hydrophilicity ensures solubility in assay buffers (PBS/DMSO). |

| TPSA | ~50 Ų | Good membrane permeability potential; <60 Ų is ideal for CNS targets (e.g., BACE1). |

| H-Bond Donors (HBD) | 2 (Exocyclic -NH₂) | Critical for H-bond network with backbone carbonyls (e.g., Hinge region). |

| H-Bond Acceptors (HBA) | 3 (Ring N, Ether O, Amine N) | Ring N is the primary acceptor for hinge binding. |

| pKa (Ring N) | ~6.5 - 7.0 | Protonation state at physiological pH modulates binding affinity. |

Experimental Protocols

Protocol A: Synthesis of the Fragment

Note: While commercially available, in-house synthesis allows for the introduction of isotopic labels (e.g., ¹⁵N, ¹³C) for NMR screening.

Objective: Synthesize 5-(Methoxymethyl)-6-methylpyridin-2-amine starting from Methyl 6-amino-2-methylnicotinate.